molecular formula C19H20FNO4S B11414557 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-methoxybenzamide

Cat. No.: B11414557
M. Wt: 377.4 g/mol
InChI Key: RNVYRZQFPDYNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a thiolane ring, a fluorophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an appropriate electrophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic substitution reaction, where a fluorinated benzyl halide reacts with a nucleophile.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the methoxybenzamide group to the thiolane-fluorophenyl intermediate, often through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]-2-METHOXYBENZAMIDE
  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-BROMOPHENYL)METHYL]-2-METHOXYBENZAMIDE

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H20FNO4S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-methoxybenzamide

InChI

InChI=1S/C19H20FNO4S/c1-25-18-9-5-3-7-16(18)19(22)21(15-10-11-26(23,24)13-15)12-14-6-2-4-8-17(14)20/h2-9,15H,10-13H2,1H3

InChI Key

RNVYRZQFPDYNLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.